

# Application Notes & Protocols for Measuring Tradipitant's Receptor Occupancy

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## Compound of Interest

Compound Name: Tradipitant

Cat. No.: B1681352

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## Introduction

**Tradipitant** (VLY-686 or LY686017) is a selective, orally bioavailable neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G protein-coupled receptor implicated in various physiological processes, including pain, inflammation, emesis, and mood regulation.[1] Accurate measurement of **Tradipitant's** engagement with the NK1 receptor is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens in clinical trials, and elucidating its mechanism of action.[2][3]

These application notes provide detailed protocols for the principal techniques used to quantify the receptor occupancy of **Tradipitant** and other NK1 receptor antagonists. The methodologies cover in vivo, ex vivo, and in vitro approaches, tailored for researchers, scientists, and drug development professionals.

## I. In Vivo Receptor Occupancy Measurement Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain.[4] It is the gold standard for determining central receptor occupancy in clinical studies. For NK1 receptors, specific radioligands have been developed that enable the visualization and quantification of receptor availability before and after administration of an antagonist like **Tradipitant**.

### Key Concepts:

- A radiolabeled ligand (tracer) that binds specifically to the NK1 receptor is administered intravenously.
- The PET scanner detects the gamma rays emitted from the positron-emitting radionuclide in the tracer.
- The signal intensity in a brain region is proportional to the density of available NK1 receptors.
- By comparing the tracer signal before (baseline) and after administering **Tradipitant**, the percentage of receptors occupied by the drug can be calculated.

### Experimental Protocol: PET Imaging for **Tradipitant** NK1 Receptor Occupancy

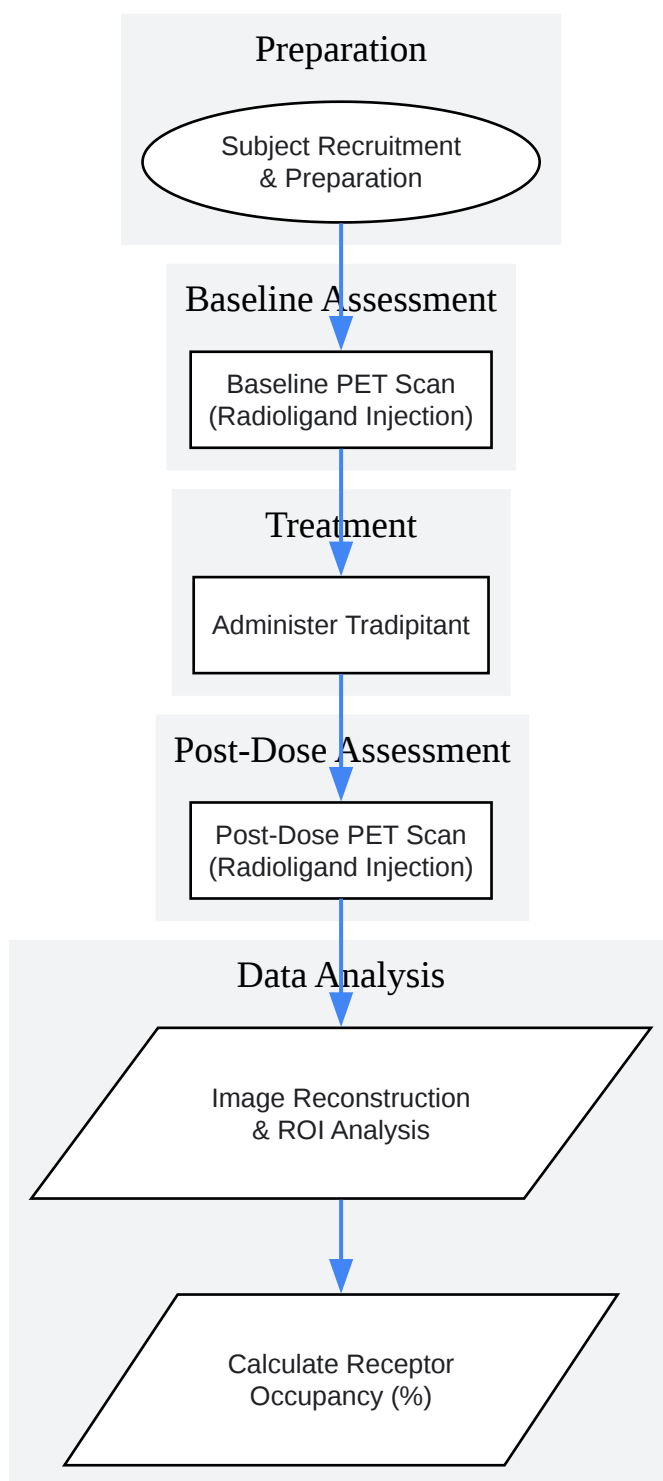
- Subject Selection and Preparation:
  - Recruit healthy human subjects or patients according to the study protocol.
  - Obtain informed consent.
  - Subjects should fast for at least 4 hours before the PET scan.
  - An intravenous line is placed for radiotracer injection and, if required, arterial blood sampling.
- Radioligands for NK1 Receptor PET:
  - Commonly used radioligands include [ $^{18}\text{F}$ ]SPA-RQ, [ $^{11}\text{C}$ ]GR205171, and [ $^{18}\text{F}$ ]MK-0999.[\[4\]](#)  
[\[5\]](#)[\[6\]](#) The choice of radioligand depends on its binding affinity, specificity, and kinetic properties.
- PET Scan Procedure:
  - Baseline Scan:
    - The subject is positioned in the PET scanner.

- A transmission scan is performed for attenuation correction.
- The selected radioligand (e.g., [<sup>18</sup>F]SPA-RQ) is injected as a bolus.
- Dynamic emission data are collected for 90-120 minutes.
- Arterial blood samples may be collected throughout the scan to measure the radioligand concentration in plasma and its metabolites, which is necessary for full kinetic modeling.  
[5]
- **Tradipitant** Administration:
  - **Tradipitant** is administered orally at the specified dose (e.g., 100 mg daily to achieve steady-state).[7]
- Post-Dose Scan:
  - After a predetermined time following **Tradipitant** administration (e.g., at peak plasma concentration or steady-state), a second PET scan is performed using the same procedure as the baseline scan.
- Image Analysis and Quantification:
  - The PET images are reconstructed and co-registered with the subject's MRI for anatomical reference.
  - Regions of interest (ROIs) are drawn on brain areas with high NK1 receptor density (e.g., striatum, frontal cortex) and a reference region with negligible receptor density (e.g., cerebellum).[8]
  - The binding potential (BP\_ND) is calculated for each ROI. A common method is the simplified reference tissue model (SRTM).
  - Receptor occupancy (RO) is calculated using the following formula:  $RO (\%) = [(BP\_ND\_baseline - BP\_ND\_post-dose) / BP\_ND\_baseline] \times 100$

Data Presentation:

Drug	Radioligand	Dose	Brain Region	Receptor Occupancy (%)	Reference
Tradipitant	Not Specified	100 mg daily (steady-state)	Human Frontal Cortex	93 ± 4	<a href="#">[7]</a>
Aprepitant	[ <sup>18</sup> F]SPA-RQ	≥ 100 mg/day	Human Brain	> 90	<a href="#">[8]</a>
Casopitant	[ <sup>11</sup> C]GR205171	2-120 mg (single dose)	Human Brain	Dose-dependent	<a href="#">[5]</a>
Netupitant	[ <sup>11</sup> C]GR205171	100-450 mg (single dose)	Human Striatum	> 90 (at 6 hrs)	<a href="#">[9]</a>

#### Workflow for PET Receptor Occupancy Study



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Workflow for a typical PET receptor occupancy study.

## II. Ex Vivo Receptor Occupancy Measurement

## Autoradiography

Ex vivo autoradiography is a technique used in preclinical studies to measure receptor occupancy in animal tissues.[2] The drug is administered to the animal, and after a specific time, the brain is removed, sectioned, and incubated with a radiolabeled ligand to determine the amount of available receptors.[10][11]

### Experimental Protocol: Ex Vivo Autoradiography for **Tradipitant**

- Animal Dosing:
  - Administer **Tradipitant** (or vehicle control) to laboratory animals (e.g., guinea pigs, rats) via the desired route (e.g., oral gavage).
  - Dose-response studies with multiple dose groups are typically performed.
- Tissue Collection:
  - At the expected time of peak brain concentration of **Tradipitant**, euthanize the animals.
  - Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.
  - Store brains at -80°C until sectioning.
- Cryosectioning:
  - Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat.
  - Thaw-mount the sections onto gelatin-coated microscope slides.
- Radioligand Incubation:
  - Incubate the brain sections with a solution containing a radiolabeled NK1 receptor antagonist, such as [<sup>3</sup>H]-LY686017 (radiolabeled **Tradipitant**) or another high-affinity ligand.[10]
  - The incubation buffer typically contains agents to reduce non-specific binding.

- To determine non-specific binding, a parallel set of slides is incubated with the radioligand plus a high concentration of a non-labeled NK1 antagonist (e.g., aprepitant).
- Washing and Drying:
  - Wash the slides in ice-cold buffer to remove unbound radioligand.
  - Perform a final quick rinse in distilled water to remove buffer salts.
  - Dry the slides under a stream of cool air.
- Imaging:
  - Expose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
  - After exposure (which can range from hours to weeks depending on the isotope), scan the imaging plate or develop the film.
- Quantification:
  - Measure the optical density of the signal in specific brain regions using image analysis software.
  - Convert optical density to femtomoles per milligram (fmol/mg) of tissue using the radioactive standards.
  - Calculate specific binding by subtracting the non-specific binding from the total binding.
  - Receptor occupancy is calculated for each dose group relative to the vehicle-treated group:  $RO (\%) = [(Specific\ Binding\_vehicle - Specific\ Binding\_drug) / Specific\ Binding\_vehicle] \times 100$

Data Presentation:

Compound	Radioligand	Animal Model	Brain Region	K <sub>d</sub> (nM)	B <sub>max</sub> (fmol/mg tissue)	Reference
Tradipitant	[ <sup>3</sup> H]-LY686017	Guinea Pig	Caudate Nucleus	0.34	31.37	[10]

### III. In Vitro Receptor Binding and Occupancy

In vitro radioligand binding assays are fundamental for characterizing the affinity of a drug for its target receptor.[11] These assays are performed on cell membranes or tissue homogenates.

#### Competition Binding Assay

This assay measures the affinity (K<sub>i</sub>) of **Tradipitant** for the NK1 receptor by determining its ability to compete with a radiolabeled ligand.

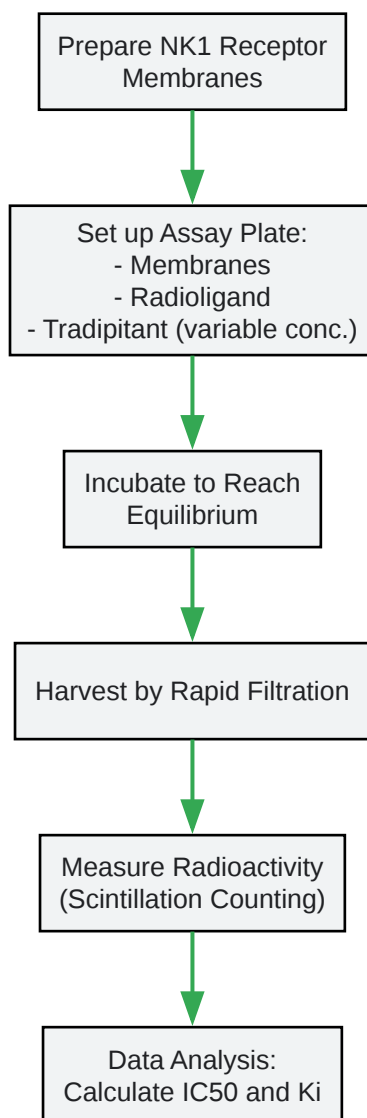
Experimental Protocol: Competition Binding Assay

- Preparation of Membranes:
  - Prepare a membrane fraction from cells expressing the NK1 receptor (e.g., U373 cells) or from brain tissue known to have high NK1 receptor density.
- Assay Setup:
  - In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable NK1 radioligand (e.g., [<sup>3</sup>H]-Substance P), and varying concentrations of unlabeled **Tradipitant**.
  - Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known NK1 antagonist).
- Incubation:
  - Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.



- Harvesting:
  - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
  - Quickly wash the filters with ice-cold buffer.
- Scintillation Counting:
  - Place the filter discs into scintillation vials with scintillation fluid.
  - Measure the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis:
  - Plot the percentage of specific binding of the radioligand as a function of the logarithm of the **Tradipitant** concentration.
  - Fit the data to a one-site competition model using non-linear regression to determine the  $IC_{50}$  (the concentration of **Tradipitant** that inhibits 50% of the specific radioligand binding).
  - Calculate the inhibitory constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$  where  $[L]$  is the concentration of the radioligand and  $K_d$  is its equilibrium dissociation constant.

#### Workflow for In Vitro Competition Binding Assay

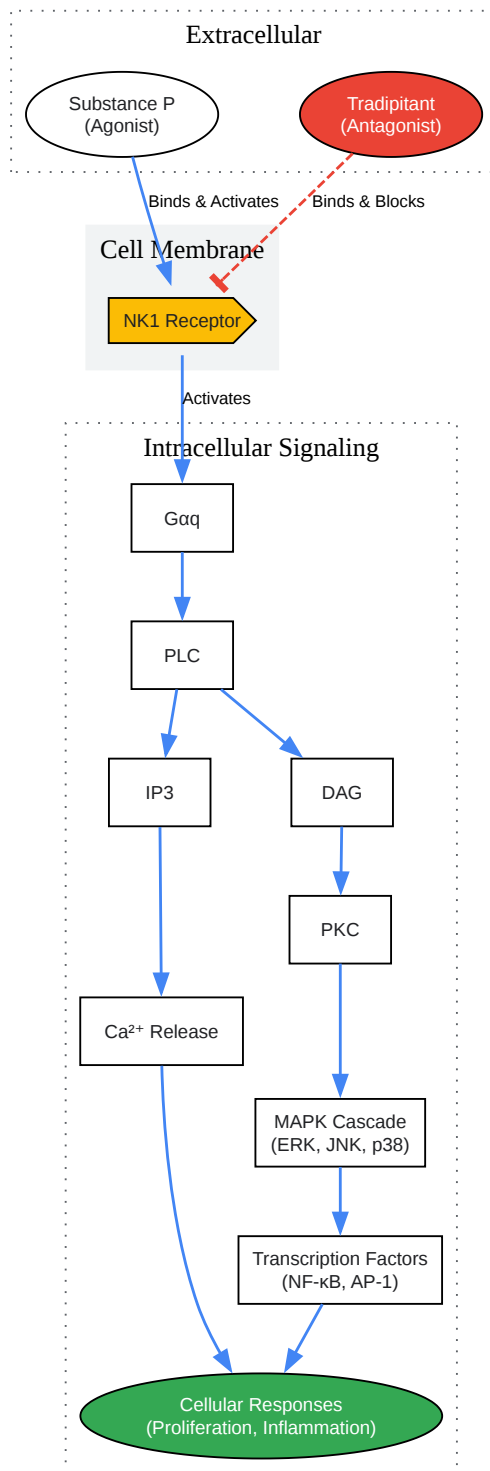


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Workflow for an in vitro competition binding assay.

## IV. NK1 Receptor Signaling Pathway

**Tradipitant** acts as an antagonist at the NK1 receptor, blocking the downstream signaling cascade initiated by its endogenous ligand, Substance P. Understanding this pathway is essential for interpreting receptor occupancy data in a functional context.



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Simplified NK1 receptor signaling pathway blocked by **Tradipitant**.

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